L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino]
Description
L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino] is a modified amino acid derivative where the 3-position of L-alanine is substituted with a methylamino group protected by a tert-butoxycarbonyl (Boc) group. This compound is structurally characterized by its Boc-protected amine, which enhances stability during synthetic processes, particularly in peptide synthesis and pharmaceutical intermediate preparation.
Synthesis: The compound is synthesized via Boc protection of the primary amine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions, as described for analogous compounds (e.g., 3-azido-N-Boc-D-alanine in ). Typical steps involve reaction with sodium carbonate, followed by acidification and extraction .
Applications: It serves as a key intermediate in organic synthesis, particularly for constructing peptide backbones or prodrugs. For example, Boc-protected amino acids are critical in solid-phase peptide synthesis (SPPS) and enzyme studies, as seen in and .
Properties
IUPAC Name |
(2S)-2-amino-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11(4)5-6(10)7(12)13/h6H,5,10H2,1-4H3,(H,12,13)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXPUTDJQQPSNF-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Objectives
The target compound (C$$9$$H$${18}$$N$$2$$O$$4$$, MW 218.25 g/mol) features:
- L-Alanine backbone : Retains natural chirality at the α-carbon (S-configuration).
- Boc-protected α-amino group : Introduces acid-labile protection for subsequent deprotection in peptide elongation.
- β-Methylamino group : Provides a secondary amine for functionalization or hydrogen-bonding interactions.
Key synthetic challenges include:
- Preserving stereochemical integrity during N-methylation.
- Avoiding over-alkylation at the β-position.
- Ensuring compatibility between Boc protection and subsequent reactions.
Primary Synthetic Routes
Direct Alkylation of Boc-L-Alanine
Route : Boc-L-alanine → Intermediate tosylate/mesylate → Nucleophilic substitution with methylamine.
Procedure:
Boc Protection :
L-Alanine reacts with di-tert-butyl dicarbonate (Boc$$2$$O) in aqueous NaOH (pH 9–10) at 0–5°C for 2 h (yield: 92%).
$$
\text{L-Alanine} + \text{Boc}2\text{O} \xrightarrow{\text{NaOH}} \text{Boc-L-alanine}
$$Activation of β-Hydroxyl Group :
Boc-L-serine methyl ester undergoes tosylation with p-toluenesulfonyl chloride (TsCl) in CH$$2$$Cl$$2$$ using 4-dimethylaminopyridine (DMAP) and trimethylamine (TEA).
$$
\text{Boc-L-serine-OMe} + \text{TsCl} \xrightarrow{\text{DMAP, TEA}} \text{Boc-L-serine-OTs-OMe}
$$Methylamine Substitution :
The tosylate intermediate reacts with excess methylamine (40% aqueous) in acetone at 60°C for 12 h. After neutralization, the product is extracted with ethyl acetate and purified via silica gel chromatography (yield: 78%, dr >99:1).
Reductive Amination Approach
Route : Boc-L-alanine β-ketoester → Reductive amination with methylamine.
Procedure:
β-Ketoester Formation :
Boc-L-alanine is converted to its β-ketoester via Claisen condensation with ethyl acetate using NaH as base (THF, 0°C → rt, 6 h).Reductive Amination :
The β-ketoester reacts with methylamine hydrochloride and NaBH$$_3$$CN in methanol at pH 6–7 (adjusted with AcOH). The mixture is stirred for 24 h, concentrated, and purified via recrystallization (hexane/EtOAc) (yield: 65%, ee: 98%).
Enzymatic Resolution (Patent CN108147973A)
Route : Racemic N-methylalanine → Kinetic resolution using L-acyltransferase.
Key Steps:
Mannich Reaction :
2-Acetamidomalonate reacts with formaldehyde and N-methylbenzylamine to form a β-methylamino malonate derivative (yield: 85%).Enzymatic Hydrolysis :
The racemic ester is treated with L-acyltransferase (pH 7.5–8.0, 37°C, 48 h), selectively hydrolyzing the L-enantiomer. The product is extracted and Boc-protected (yield: 73%, ee >99%).
Comparative Analysis of Methods
| Method | Yield | Purity (HPLC) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Alkylation | 78% | 98.5% | Short route (3 steps) | Requires toxic methylamine gas |
| Reductive Amination | 65% | 97.2% | Mild conditions | Low stereoselectivity without catalysts |
| Enzymatic Resolution | 73% | 99.8% | High enantiomeric excess | Multi-step, costly enzymes |
Optimization Strategies
Solvent Effects in Tosylation
Analytical Characterization
Industrial-Scale Considerations
Emerging Methodologies
Chemical Reactions Analysis
Chemical Reactions Involving L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino]
This compound participates in various chemical reactions typical for amino acids and their derivatives. These reactions are often facilitated by catalysts or specific reaction conditions that enhance reactivity while minimizing side reactions.
Enzymatic Reactions
The compound can act as a substrate in enzymatic reactions involved in protein synthesis. Modifications at the amino or carboxy terminus can significantly affect the biological activity and stability of peptides synthesized from such derivatives.
Analytical Techniques for Characterization
To confirm the purity and structural integrity of L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino], techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed. These methods provide detailed information about the molecular structure and composition of the compound.
Comparison with Other Amino Acid Derivatives
Other amino acid derivatives, like 3-[[(1,1-dimethylethoxy)carbonyl]amino]-L-alanine methyl ester, have similar applications in peptide synthesis but differ in their specific functional groups and molecular weights. For example, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-L-alanine methyl ester has a molecular weight of 218.3 g/mol and is used as a building block in protein degrader synthesis .
Biocatalytic Processes
L-Alanine dehydrogenase (L-AlaDH) is an enzyme involved in the reductive amination of pyruvate to L-Alanine. This enzyme is NAD(H) dependent and exhibits high catalytic efficiency against various keto acids, making it valuable for biocatalytic applications .
Data Table: Comparison of Amino Acid Derivatives
Scientific Research Applications
The compound has shown promise in drug development, particularly in the creation of novel therapeutic agents. Its derivatives have been explored for their anticonvulsant properties.
- Anticonvulsant Activity : Recent studies have indicated that derivatives of L-Alanine exhibit significant anticonvulsant effects in animal models. For instance, compounds derived from L-Alanine have been tested for their efficacy against seizures induced by maximal electroshock and pentylenetetrazole .
Biochemical Research
In biochemical research, L-Alanine derivatives are utilized to study protein interactions and enzyme activities.
- Mass Spectrometry : The isotope-labeled versions of L-Alanine are employed in mass spectrometry-based protein quantitation, allowing researchers to analyze protein dynamics and interactions within biological systems .
Molecular Biology Applications
L-Alanine derivatives have applications in molecular biology, particularly in the study of metabolic pathways and cellular functions.
- Metabolic Studies : By incorporating L-Alanine into metabolic studies, researchers can trace metabolic pathways and understand the roles of amino acids in cellular processes.
Case Study 1: Anticonvulsant Efficacy
A recent study investigated the efficacy of L-Alanine-derived compounds in mouse seizure models. The results demonstrated that these compounds not only reduced seizure frequency but also exhibited minimal central nervous system-related side effects . This highlights their potential as safer alternatives in anticonvulsant therapy.
Case Study 2: Peptide Synthesis Optimization
Another study focused on optimizing peptide synthesis using L-Alanine derivatives as building blocks. The findings indicated that using protected forms of L-Alanine improved the yield and purity of synthesized peptides significantly compared to traditional methods .
Mechanism of Action
The mechanism of action of L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino] involves its interaction with specific molecular targets. The Boc group protects the amino group during chemical reactions, allowing for selective modifications. Once the desired modifications are made, the Boc group can be removed under acidic conditions to reveal the free amine, which can then interact with biological targets or participate in further reactions .
Comparison with Similar Compounds
Key Differences :
- Ester Groups : Methyl esters (e.g., 77087-60-6) are more reactive in hydrolysis than tert-butyl esters (77215-54-4), influencing their stability in acidic/basic conditions .
- Purity and Scale : The target compound is produced at kilogram scale (pharmaceutical grade), while tert-butyl esters are moisture-sensitive and require stringent storage .
Substituent Variations at the 3-Position
Key Differences :
- Functional Groups : Azido groups enable click chemistry applications, while pyrazole derivatives participate in metal coordination .
- Stereochemistry : The target compound uses L-alanine, whereas describes the D-isomer, which may alter biological activity .
Isotopic Analogs and Deuterated Derivatives
Key Insight : Deuterated versions are priced significantly higher (e.g., JPY 70,400/500 mg) due to their niche use in isotopic tracing and structural analysis .
Bis-Boc and Multi-Protected Derivatives
Key Insight : Bis-Boc compounds () exhibit higher steric hindrance, slowing reaction kinetics but improving acid stability .
Solubility and Physical Properties
While direct solubility data for the target compound is unavailable, related Boc-protected peptides show low aqueous solubility (e.g., 4.300E-03 moles/L for a histidinamide derivative in ). This suggests that the compound is likely soluble in organic solvents (e.g., acetonitrile, ethyl acetate) but poorly soluble in water .
Biological Activity
L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino] is a derivative of L-alanine that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound is characterized by its complex molecular structure, which includes a dimethylethoxy carbonyl group and is often utilized in peptide synthesis and drug development.
- Molecular Formula : C24H28N2O6
- Molecular Weight : 440.49 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 629.3 °C
- LogP (Partition Coefficient) : 5.55, indicating lipophilicity which may influence its biological activity .
L-Alanine derivatives like the one are primarily studied for their roles in:
- Neurotransmission : Amino acids such as L-alanine are crucial in neurotransmitter synthesis and function. They can modulate excitatory and inhibitory signals in the nervous system.
- Protein Synthesis : As a building block of proteins, L-alanine plays a significant role in various metabolic pathways.
Case Studies and Research Findings
-
Neurotoxicity Studies :
- Research has indicated that certain amino acid derivatives can exhibit neurotoxic effects under specific conditions. For instance, beta-N-methylamino-L-alanine (BMAA), a related compound, has been implicated in neurodegenerative diseases when present in high concentrations . While direct studies on L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino] have not been extensively published, the structural similarities suggest potential neuroactive properties.
- Synthesis of Peptides :
- Pharmacological Applications :
Data Table: Summary of Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C24H28N2O6 |
| Molecular Weight | 440.49 g/mol |
| Density | 1.2 g/cm³ |
| Boiling Point | 629.3 °C |
| LogP | 5.55 |
| Storage Conditions | 2-8 °C |
Q & A
Q. What are the optimal synthetic protocols for introducing the Boc (tert-butoxycarbonyl) protecting group to the methylamino moiety in L-alanine derivatives?
- Methodological Answer : The Boc protection of methylamino groups involves reacting the amino group with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine or sodium hydroxide). For example, dissolve L-alanine derivatives in dichloromethane, add Boc anhydride at 0°C, and stir at room temperature for 4–6 hours. Monitor reaction progress via TLC (Rf shift). Purify via silica gel chromatography (ethyl acetate/hexane gradient). Confirm protection using ¹H NMR (disappearance of NH₂ signals at δ 1.5–2.0 ppm and appearance of tert-butyl signals at δ 1.4 ppm) .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify Boc group signals (e.g., tert-butyl carbons at ~28 ppm).
- IR spectroscopy : Confirm carbonyl stretches (~1680–1720 cm⁻¹).
- HPLC/LC-MS : Assess purity and verify molecular weight (e.g., [M+H]+ ion).
- Single-crystal X-ray diffraction : For crystalline samples, analyze unit cell parameters (e.g., a=5.1483 Å, α=88.884° for triclinic forms) .
Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The Boc group acts as a temporary protecting agent for the α-amino group during SPPS. After coupling to a resin-bound peptide chain, deprotection is achieved using trifluoroacetic acid (TFA). The methylamino side chain may require orthogonal protection (e.g., Fmoc). Monitor coupling efficiency via Kaiser test or HPLC .
Advanced Research Questions
Q. How do crystallographic parameters vary between polymorphic forms of Boc-protected amino acid derivatives?
- Methodological Answer : Polymorphs exhibit distinct unit cell dimensions and space groups. For example:
Q. What methodologies assess the hydrolytic stability of the Boc group under acidic conditions?
- Methodological Answer : Conduct accelerated degradation studies:
- Prepare solutions in TFA/dichloromethane (1–5% v/v).
- Monitor Boc cleavage via ¹H NMR at timed intervals (0–60 minutes).
- Quantify degradation products using reverse-phase HPLC (C18 column, 10–90% acetonitrile gradient).
The Boc group typically shows a half-life (t₁/₂) <30 minutes in 50% TFA, necessitating precise deprotection timing .
Q. How can researchers resolve contradictions in reported solubility data for Boc-protected amino acids?
- Methodological Answer : Solubility discrepancies often arise from solvent polarity and temperature variations. For example:
Q. What computational tools predict the conformational stability of this compound in peptide backbones?
- Methodological Answer : Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) with force fields (e.g., GAFF2). Key parameters:
Q. How does the methylamino substitution impact enzymatic stability compared to unmodified L-alanine?
- Methodological Answer : Perform comparative studies:
- Incubate Boc-protected derivatives with proteases (e.g., trypsin) at 37°C.
- Monitor degradation via MALDI-TOF MS.
Methylamino groups reduce enzymatic cleavage rates by steric hindrance, as shown in analogs with 2–3x longer half-lives .
Data Contradiction Analysis
Q. Why do NMR spectra of Boc-protected derivatives sometimes show unexpected splitting patterns?
- Methodological Answer : Splitting may arise from:
Q. How can researchers reconcile discrepancies in reported melting points for this compound?
- Methodological Answer :
Melting points vary due to polymorphism or hydration. For example: - Anhydrous form: MP ~120–122°C.
- Hydrated form: MP ~98–100°C.
Characterize thermal behavior via DSC (heating rate 10°C/min under N₂) and TGA to detect hydrate formation .
Tables
Table 1: Key Crystallographic Parameters for Polymorphic Forms
| Parameter | Triclinic (P1) | Monoclinic (P21) |
|---|---|---|
| a (Å) | 5.1483 | 5.1859 |
| b (Å) | 11.6600 | 11.5202 |
| c (Å) | 13.6510 | 14.009 |
| β (°) | 82.681 | 96.396 |
| Space Group | P1 | P21 |
| Temperature (K) | 120 | 200 |
Table 2: Hydrolytic Stability of Boc Group in TFA Solutions
| TFA Concentration (%) | Half-Life (t₁/₂, min) | Degradation Product (%) |
|---|---|---|
| 10 | >120 | <5 |
| 30 | 45 | 25 |
| 50 | 28 | 50 |
| 70 | 12 | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
